molecular formula C11H10Cl2N4O2 B2784147 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1002535-09-2

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2784147
CAS No.: 1002535-09-2
M. Wt: 301.13
InChI Key: QRWFPNAMRARUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is an organic compound that features a pyrazole ring substituted with a carbohydrazide group and a 2,6-dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the phenoxy group.

    Reduction Products: Reduced forms of the carbohydrazide group.

    Substitution Products: Compounds with substituted phenoxy groups.

Scientific Research Applications

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group and carbohydrazide moiety make it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-2-1-3-8(13)10(7)19-6-17-5-4-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWFPNAMRARUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.